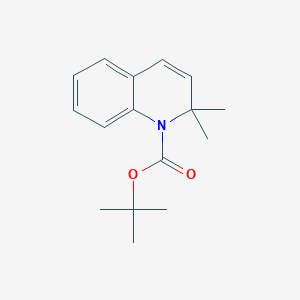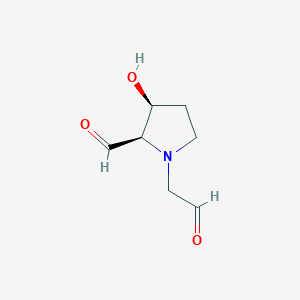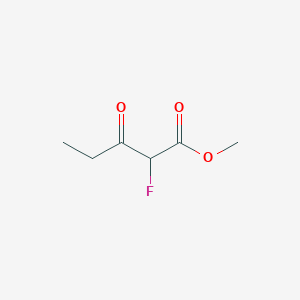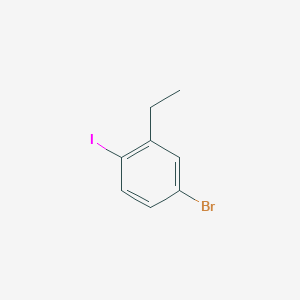
4-ブロモ-2-エチル-1-ヨードベンゼン
概要
説明
Synthesis Analysis
The synthesis of halogenated benzene derivatives, including compounds similar to 4-Bromo-2-ethyl-1-iodobenzene, involves halogenation reactions and the use of specific catalysts to introduce bromo and iodo groups onto the benzene ring. For example, the synthesis of dimethyl-4-bromoiodobenzenes, which shares a methodological resemblance with the synthesis of our compound of interest, involves the reaction of dimethylaniline with iodine and bromine in the presence of sodium percarbonate or hexamethylene tetramine-bromine complex, demonstrating the application of halogenation and Sandmeyer reactions in achieving specific halogen substitutions on the benzene ring (Li Yu, 2008).
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives, including 4-Bromo-2-ethyl-1-iodobenzene, is significantly influenced by the type and position of halogen substituents on the benzene ring. These substituents can affect the electron distribution, molecular geometry, and intermolecular interactions of the compound. The structural analysis often involves X-ray diffraction and spectroscopic methods, providing insights into the arrangement of atoms and the electronic environment within the molecule. Studies on similar compounds, such as 4-halotriaroylbenzenes, have shown that halogen bonding plays a crucial role in determining the molecular structure, with C-X...O=C interactions being prevalent among chloro- and bromo- derivatives, while I...I interactions are notable in iodo derivatives (F. Pigge, Venu R. Vangala, D. Swenson, 2006).
Chemical Reactions and Properties
4-Bromo-2-ethyl-1-iodobenzene participates in various chemical reactions, leveraging the reactivity of its bromo and iodo groups. These reactions include but are not limited to nucleophilic substitution, coupling reactions, and the formation of organometallic reagents. The presence of both bromo and iodo substituents offers diverse reactivity pathways, making it a valuable intermediate in organic synthesis. For instance, the coupling of 1-bromo-2-iodobenzenes with beta-keto esters, catalyzed by CuI, leads to the formation of benzofurans, demonstrating the compound's utility in facilitating domino transformations involving C-C and C-O bond formation processes (Biao Lu, Bao Wang, Yihua Zhang, D. Ma, 2007).
科学的研究の応用
他の化合物の合成
4-ブロモ-2-エチル-1-ヨードベンゼンは、他の複雑な有機化合物の合成における出発物質として使用できます . ブロモ原子とヨウ素原子を含むその構造は、様々なタイプの有機反応において汎用性の高い試薬にします。
ジアリールアセチレンのスタンニルリチオ化
この化合物は、ジアリールアセチレンの立体選択的および位置選択的なスタンニルリチオ化による四置換アルケンの合成に使用できます . これは、有機合成で使用される特定の種類の反応です。
シリル化アルキンの脱シリル化とカップリング
4-ブロモ-2-エチル-1-ヨードベンゼンは、シリル化アルキンのインサイチュ脱シリル化およびカップリングのための試薬として使用できます . これは、複雑な有機化合物の合成で使用される特定の種類の反応です。
アルカロイドの全合成
この化合物は、ent-コンデュラミンAおよびent-7-デオキシパンクラチスタチンなどのアルカロイドの全合成における出発試薬として使用できます . これらは、主に塩基性窒素原子を含む、天然に存在する有機化合物のクラスであるアルカロイドの特定のタイプです。
銅フリーの薗頭反応
4-ブロモ-2-エチル-1-ヨードベンゼンは、銅フリーの薗頭反応における基質として使用できます . 薗頭反応は、有機化学でアリールアルキンを合成するために使用されるクロスカップリング反応です。
研究開発
ハロゲン化ベンゼンである4-ブロモ-2-エチル-1-ヨードベンゼンは、様々な研究開発用途で使用されている可能性があります。 その特定の特性は、新しい合成方法または材料の開発に役立つ可能性があります .
作用機序
Target of Action
4-Bromo-2-ethyl-1-iodobenzene is an organic compound that primarily targets chemical reactions involving coupling . The compound’s bromine and iodine atoms play a significant role in these reactions .
Mode of Action
The compound’s mode of action is largely based on its structure, which contains bromine and iodine atoms . These atoms can participate in various coupling reactions . Furthermore, the reactivity difference between the bromine and iodine units on the benzene ring allows for sequential coupling transformations . This means that the iodine unit’s coupling reaction can occur first, followed by the bromine atom’s coupling reaction .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
Information on the pharmacokinetics of 4-Bromo-2-ethyl-1-iodobenzene is limited. It’s known that the compound is insoluble in water but soluble in most organic solvents . This solubility profile may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling . This reaction is crucial in the synthesis of various organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it’s recommended to handle the compound in a well-ventilated place to avoid formation of dust and aerosols . Additionally, the compound should be kept in containers that are tightly closed in a dry, cool, and well-ventilated place . These precautions help to maintain the compound’s stability and efficacy.
特性
IUPAC Name |
4-bromo-2-ethyl-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKQXPHYKRQLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375742 | |
| Record name | 4-bromo-2-ethyl-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175278-30-5 | |
| Record name | 4-Bromo-2-ethyl-1-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2-ethyl-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-ethyliodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




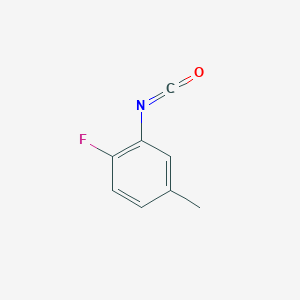
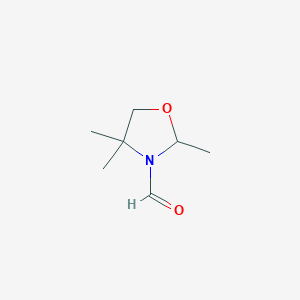

![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)
![Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate](/img/structure/B69843.png)
![[3-(2H-tetrazol-5-yl)phenyl]methanol](/img/structure/B69845.png)
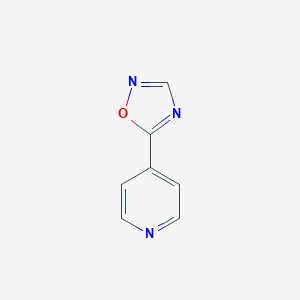
![3-Ethylfuro[2,3-b]pyridine](/img/structure/B69851.png)

